1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene
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Overview
Description
1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7Cl2F6S. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzene derivative with chlorinating and fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using catalysts to enhance the reaction efficiency. The specific conditions, such as temperature, pressure, and the choice of solvents, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce compounds with higher oxidation states .
Scientific Research Applications
1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms and the trifluoromethylthio group can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar in structure but lacks the trifluoromethylthio group.
1,2,4-Trifluoro-5-nitrobenzene: Contains fluorine atoms and a nitro group instead of chlorine and trifluoromethylthio groups.
Uniqueness
1,2-Dichloro-3,4,5-trifluoro-6-(trifluoromethylthio)benzene is unique due to the combination of chlorine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C7Cl2F6S |
---|---|
Molecular Weight |
301.04 g/mol |
IUPAC Name |
1,2-dichloro-3,4,5-trifluoro-6-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7Cl2F6S/c8-1-2(9)6(16-7(13,14)15)5(12)4(11)3(1)10 |
InChI Key |
PVODRXISOROGIS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)Cl)SC(F)(F)F)F)F |
Origin of Product |
United States |
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